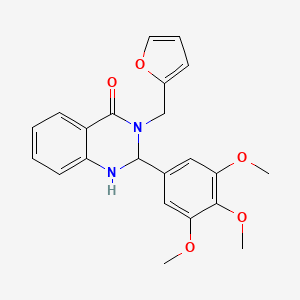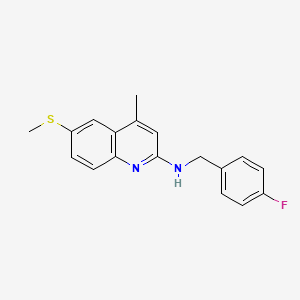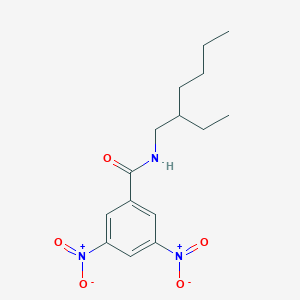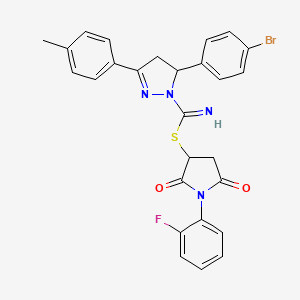
3-(2-furylmethyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinazolinones involves various strategies, including palladium-catalyzed carbonylative coupling reactions and condensations of anthranilic acids with different reagents. For instance, Lin He et al. (2014) developed a highly efficient palladium-catalyzed four-component carbonylative coupling system for the synthesis of diverse 4(3H)-quinazolinones, demonstrating the versatility and efficiency of modern synthetic methods in creating complex quinazolinone derivatives under controlled conditions (He et al., 2014). Another method involves the lithiation of quinazolinones, which allows for the introduction of various substituents into the quinazolinone core, as detailed by Keith Smith et al. (1996), providing a route to access substituted derivatives with potentially varied biological activities (Smith et al., 1996).
Molecular Structure Analysis
The molecular structure of quinazolinones plays a crucial role in their biological activity and chemical reactivity. Detailed analysis and characterization techniques, such as NMR, IR, and mass spectrometry, are essential for confirming the structure of synthesized quinazolinone derivatives. Studies have shown how modifications to the quinazolinone scaffold, such as the introduction of alkyl or aryl groups, can significantly influence the compound's physical and chemical properties, leading to variations in their biological activity.
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions that are pivotal for their functionalization and application in medicinal chemistry. The reactivity of the quinazolinone nucleus allows for the introduction of diverse functional groups, which can modulate the compound's biological activity. For example, the formation of 2-substituted derivatives through lithiation and reaction with electrophiles, as reported by Keith Smith et al. (1996), illustrates the chemical versatility of quinazolinones (Smith et al., 1996).
Propriétés
IUPAC Name |
3-(furan-2-ylmethyl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-26-18-11-14(12-19(27-2)20(18)28-3)21-23-17-9-5-4-8-16(17)22(25)24(21)13-15-7-6-10-29-15/h4-12,21,23H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMVJYCOADUHRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2NC3=CC=CC=C3C(=O)N2CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-(benzyloxy)-3,4,5,6-tetrachloro-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B5235578.png)


![2-(3,4-dimethoxyphenyl)-N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylethanamine](/img/structure/B5235592.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5235595.png)

![({4-[(2,5-dimethyl-3-furoyl)amino]phenyl}amino)(oxo)acetic acid](/img/structure/B5235602.png)
![2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(2-furylmethyl)-1,3-thiazolidin-4-one](/img/structure/B5235610.png)
![2-{1-methyl-2-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5235617.png)
![[4-(5-{[(2-methylphenyl)amino]methyl}-1,2,4-oxadiazol-3-yl)phenyl]methanol](/img/structure/B5235622.png)

![N-[(2-hydroxy-1-naphthyl)(3-nitrophenyl)methyl]acetamide](/img/structure/B5235668.png)
![ethyl 6'-amino-5-bromo-5'-cyano-2-oxo-2'-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B5235676.png)